(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride
Description
(1S)-2,2,2-Trifluoro-1-(oxan-2-yl)ethanamine hydrochloride is a chiral amine featuring a tetrahydropyran (oxan-2-yl) group attached to a trifluoroethylamine backbone, with a hydrochloride counterion. The tetrahydropyran moiety enhances lipophilicity and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C7H13ClF3NO |
|---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m0./s1 |
InChI Key |
NIZLMHNYDVGKPF-PQAGPIFVSA-N |
Isomeric SMILES |
C1CCOC(C1)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1CCOC(C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the oxane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxane ring can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Comparative Analysis
Substituent Effects :
- Aryl vs. Heteroaryl : Aryl-substituted analogs (e.g., methoxyphenyl, fluorophenyl) exhibit strong π-π stacking interactions with aromatic residues in proteins (e.g., HSP90’s GLU527 and TYR604 ). In contrast, the pyridin-3-yl group (heteroaryl) introduces hydrogen-bonding capabilities via the nitrogen atom .
- Tetrahydropyran (Oxan-2-yl) : The cyclic ether group in the target compound likely enhances solubility compared to purely aromatic analogs while maintaining moderate lipophilicity. This balance is critical for blood-brain barrier penetration in CNS-targeted drugs .
Stereochemistry :
The S-configuration at the chiral center is conserved across analogs, ensuring consistent binding modes. For example, (S)-enantiomers of trifluoroethylamine derivatives show higher affinity for ATP-binding pockets in kinases compared to R-forms .Biological Activity :
- Analogs with methoxyphenyl substituents (e.g., ) mimic tryptamine derivatives, which inhibit HSP90 by forming hydrogen bonds with GLU527 and TYR604 .
- The target compound’s tetrahydropyran group may confer unique interactions with hydrophobic enzyme pockets, as seen in pyrrolo[2,3-b]pyrazine derivatives .
Synthetic Routes : Trifluoroethylamine hydrochlorides are typically synthesized via Mannich reactions or nucleophilic substitution. The tetrahydropyran substituent in the target compound may require cyclization steps, as described for pyrrolo[2,3-b]pyrazine analogs .
Biological Activity
Molecular Structure:
- Chemical Formula: C7H11F3O2
- Molecular Weight: 184.16 g/mol
- IUPAC Name: (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine hydrochloride
- CAS Number: 2089257-13-4
Physical Appearance:
- This compound typically appears as a white powder and should be stored at low temperatures (around 4 °C) to maintain stability.
| Property | Value |
|---|---|
| Chemical Formula | C7H11F3O2 |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine hydrochloride |
| Appearance | White powder |
| Storage Temperature | 4 °C |
The biological activity of (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine hydrochloride is largely attributed to its ability to inhibit certain enzymes and receptors involved in metabolic pathways. Its trifluoromethyl group enhances lipophilicity and bioavailability, potentially leading to increased interaction with biological targets.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity: Preliminary studies suggest it could inhibit bacterial growth.
- Neuroprotective Effects: It may have potential in protecting neuronal cells from oxidative stress.
Case Studies
-
Antimicrobial Efficacy:
A study conducted on various strains of bacteria demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting a promising alternative for treating resistant strains.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 -
Neuroprotection in Cell Models:
In vitro studies using neuronal cell lines indicated that treatment with the compound resulted in reduced apoptosis under oxidative stress conditions. This was measured by decreased levels of reactive oxygen species (ROS) and enhanced cell viability.
Toxicological Profile
Safety data is currently limited; however, preliminary assessments suggest that the compound has a favorable safety profile in animal models. Further toxicological studies are required to establish its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
